molecular formula C37H48N6O4S B5228150 4-[5-[[5-(3-Hexadecyl-2,5-dioxopyrrolidin-1-yl)-3-oxo-1,2-dihydroinden-2-yl]sulfanyl]tetrazol-1-yl]benzamide

4-[5-[[5-(3-Hexadecyl-2,5-dioxopyrrolidin-1-yl)-3-oxo-1,2-dihydroinden-2-yl]sulfanyl]tetrazol-1-yl]benzamide

Cat. No.: B5228150
M. Wt: 672.9 g/mol
InChI Key: YUJSSHLODQRFLI-UHFFFAOYSA-N
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Description

4-[5-[[5-(3-Hexadecyl-2,5-dioxopyrrolidin-1-yl)-3-oxo-1,2-dihydroinden-2-yl]sulfanyl]tetrazol-1-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hexadecyl chain, a dioxopyrrolidinyl group, and a tetrazolylbenzamide moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-[[5-(3-Hexadecyl-2,5-dioxopyrrolidin-1-yl)-3-oxo-1,2-dihydroinden-2-yl]sulfanyl]tetrazol-1-yl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the dioxopyrrolidinyl intermediate: This step involves the reaction of a suitable precursor with a dioxopyrrolidinyl reagent under controlled conditions.

    Attachment of the hexadecyl chain: The hexadecyl chain is introduced through a nucleophilic substitution reaction.

    Formation of the tetrazolylbenzamide moiety: This involves the reaction of the intermediate with a tetrazole derivative and a benzamide under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[5-[[5-(3-Hexadecyl-2,5-dioxopyrrolidin-1-yl)-3-oxo-1,2-dihydroinden-2-yl]sulfanyl]tetrazol-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[5-[[5-(3-Hexadecyl-2,5-dioxopyrrolidin-1-yl)-3-oxo-1,2-dihydroinden-2-yl]sulfanyl]tetrazol-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-[[5-(3-Hexadecyl-2,5-dioxopyrrolidin-1-yl)-3-oxo-1,2-dihydroinden-2-yl]sulfanyl]tetrazol-1-yl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-[5-[[5-(3-hexadecyl-2,5-dioxopyrrolidin-1-yl)-3-oxo-1,2-dihydroinden-2-yl]sulfanyl]tetrazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N6O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28-24-33(44)42(36(28)47)30-22-19-27-23-32(34(45)31(27)25-30)48-37-39-40-41-43(37)29-20-17-26(18-21-29)35(38)46/h17-22,25,28,32H,2-16,23-24H2,1H3,(H2,38,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJSSHLODQRFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC1CC(=O)N(C1=O)C2=CC3=C(CC(C3=O)SC4=NN=NN4C5=CC=C(C=C5)C(=O)N)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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